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molecular formula C16H24BrClN2O3 B8790592 3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride

3-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride

Cat. No. B8790592
M. Wt: 407.7 g/mol
InChI Key: WCPXLMIPGMFZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232037

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[C:7]([O:17][CH3:18])=[C:8]([C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:26][CH2:27][CH:28]1[CH2:32][CH2:31][CH2:30][N:29]1[CH2:33][CH3:34]>C(C(C)=O)C.C(OCC)C>[ClH:3].[CH2:33]([N:29]1[CH2:30][CH2:31][CH2:32][CH:28]1[CH2:27][NH:26][C:9](=[O:11])[C:8]1[C:12]([O:15][CH3:16])=[CH:13][CH:14]=[C:6]([Br:5])[C:7]=1[O:17][CH3:18])[CH3:34] |f:6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
17.6 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.23 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of dry methyl ethyl ketone
ADDITION
Type
ADDITION
Details
The solution is added dropwise
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol-isopropyl ether
CUSTOM
Type
CUSTOM
Details
Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization)
CUSTOM
Type
CUSTOM
Details
m.p. 184°-85° C. (second recrystallization)

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04232037

Procedure details

30 ml of thionyl chloride is added to 17.6 g (0.067 mol) of 3-bromo-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 9.23 g (0.072 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of methyl ethyl ketone. After stirring for 30 minutes at room temperature 150 ml of ethyl ether is added. The obtained precipitate is filtered off, washed with ether and recrystallized twice from ethanol-isopropyl ether. Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization). m.p. 184°-85° C. (second recrystallization).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.23 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[C:7]([O:17][CH3:18])=[C:8]([C:12]([O:15][CH3:16])=[CH:13][CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:26][CH2:27][CH:28]1[CH2:32][CH2:31][CH2:30][N:29]1[CH2:33][CH3:34]>C(C(C)=O)C.C(OCC)C>[ClH:3].[CH2:33]([N:29]1[CH2:30][CH2:31][CH2:32][CH:28]1[CH2:27][NH:26][C:9](=[O:11])[C:8]1[C:12]([O:15][CH3:16])=[CH:13][CH:14]=[C:6]([Br:5])[C:7]=1[O:17][CH3:18])[CH3:34] |f:6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
17.6 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.23 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of dry methyl ethyl ketone
ADDITION
Type
ADDITION
Details
The solution is added dropwise
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized twice from ethanol-isopropyl ether
CUSTOM
Type
CUSTOM
Details
Yield: 21.0 g, m.p. 182°-84° C. (first recrystallization)
CUSTOM
Type
CUSTOM
Details
m.p. 184°-85° C. (second recrystallization)

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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